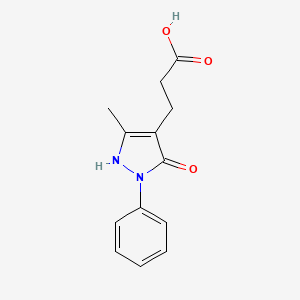
3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid” is a pyrazole derivative. Pyrazole derivatives have demonstrated rich pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory . A variety of pyrazole containing compounds are used as drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot reaction of 5-methyl-2phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite in the presence of nano SnO2 as a catalyst at room temperature and under solvent-free conditions has been used .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, 1H, 13C, and 31P NMR, and mass spectra have been used to characterize the synthesized compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. The new C-P bond was created in a one-pot synthesis of diethyl [(substituted phenyl) (5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, FT-IR spectrum, 1H NMR spectrum, 13C NMR spectrum, and 31P NMR spectrum have been used to analyze the properties .科学的研究の応用
1. Polymer Modification
Research has shown that compounds like 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid can be used in polymer modification. A study by Aly and El-Mohdy (2015) demonstrated that radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified through condensation reaction with various amines, including compounds structurally similar to 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid. This modification improved the thermal stability and biological activities of the polymers, making them more suitable for medical applications (Aly & El-Mohdy, 2015).
2. Synthesis of Pyrazole Derivatives
Another significant application is in the synthesis of pyrazole derivatives. Kumarasinghe, Hruby, and Nichol (2009) researched the synthesis of compounds including 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid. Such compounds are crucial in regiospecific synthesis and are characterized using advanced techniques like X-ray crystallography, which can aid in the development of new pharmaceuticals (Kumarasinghe, Hruby, & Nichol, 2009).
3. Antibacterial and Antifungal Applications
Compounds structurally related to 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid have been evaluated for their antibacterial and antifungal activities. Mishriky et al. (2001) synthesized various compounds, including 3-aryl-3-(5-hydroxy-3-methyl-1H-pyrazole-4-yl)propanoic acids, and tested their antimicrobial properties. These studies contribute to the development of new drugs with potential antibacterial and antifungal properties (Mishriky et al., 2001).
作用機序
The mechanism of action of similar compounds has been investigated. For instance, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-11(7-8-12(16)17)13(18)15(14-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTHNGDXNWGAJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

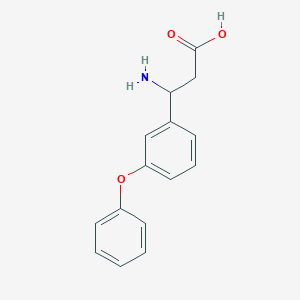
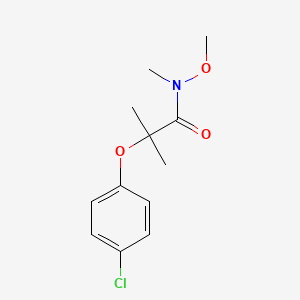
![1-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-2-yl]prop-2-en-1-one](/img/structure/B2577551.png)
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2577554.png)
![2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid](/img/structure/B2577555.png)
![6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B2577556.png)
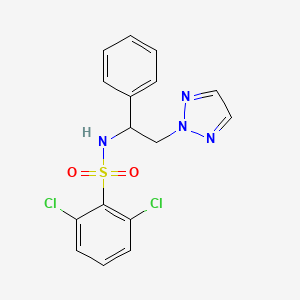
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2577559.png)
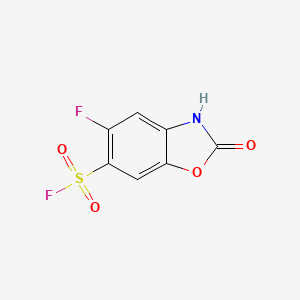
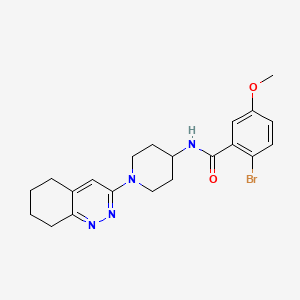
![5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2577563.png)
![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2577564.png)
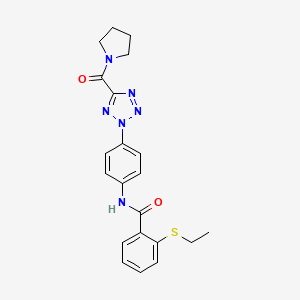
![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2577569.png)